molecular formula C15H17NO B2375982 4-methoxy-N-(1-phenylethyl)aniline CAS No. 2743-01-3

4-methoxy-N-(1-phenylethyl)aniline

Cat. No. B2375982
CAS RN: 2743-01-3
M. Wt: 227.307
InChI Key: QKBUMGWVDNFABU-UHFFFAOYSA-N
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Description

4-methoxy-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C15H17NO . It appears as a white solid . This compound is part of a collection of unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of a methoxy group (OCH3) attached to an aniline (C6H5NH2) molecule . The compound also contains a phenylethyl group .


Chemical Reactions Analysis

The metabolic pathways of similar compounds, like fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.31 g/mol . It is a white solid and is stored in a 2-8°C refrigerator .

Mechanism of Action

4-MPA acts as an aromatic amine, meaning it can act as a nucleophile in organic synthesis and can be used to form amines, aldehydes, ketones, and other organic compounds. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.
Biochemical and Physiological Effects
4-MPA has been shown to have a variety of biochemical and physiological effects. It has been reported to act as an anti-inflammatory agent, and to reduce the production of reactive oxygen species. It has also been shown to have anti-cancer and anti-microbial effects, as well as to inhibit the growth of certain fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4-MPA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound, with a variety of applications in organic synthesis, coordination chemistry, and the synthesis of complex organic molecules. The main limitation of using 4-MPA in lab experiments is its toxicity, as it can be harmful if inhaled or ingested.

Future Directions

The future of 4-MPA research is promising, as it has a variety of potential applications in the pharmaceutical and scientific research industries. Possible future directions include the development of new synthetic methods for the synthesis of 4-MPA and its derivatives, as well as the development of new applications for 4-MPA in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the biochemical and physiological effects of 4-MPA is needed in order to fully understand its potential therapeutic applications.

Scientific Research Applications

4-MPA has a wide range of applications in scientific research and pharmaceutical industries. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4-MPA is also used in the synthesis of a variety of complex organic molecules, such as polymers and dyes. It is also used as a ligand in coordination chemistry, and as a building block for the synthesis of more complex organic molecules.

properties

IUPAC Name

4-methoxy-N-(1-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(13-6-4-3-5-7-13)16-14-8-10-15(17-2)11-9-14/h3-12,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBUMGWVDNFABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103632
Record name 4-methoxy-N-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2743-01-3
Record name 4-methoxy-N-(1-phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(α-methyl benzylidene)-p-anisidine (VII) prepared by the procedure described in example IVA was hydrogenated using 5% Pd/C as the catalyst and 95% ethanol as the solvent to give N-(α-methyl benzyl)-p-anisidine (VIII). VIII had a melting point of 64° C.
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